REACTION_CXSMILES
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[F:1][C:2]([O:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1)([F:4])[F:3].[Cl:13][C:14]1[CH:15]=[C:16]([CH:22]=[CH:23][C:24]=1[Cl:25])[CH:17]=[CH:18][C:19](Cl)=[O:20]>O1CCOCC1>[Cl:13][C:14]1[CH:15]=[C:16]([CH:22]=[CH:23][C:24]=1[Cl:25])[CH:17]=[CH:18][C:19]([NH:12][C:9]1[CH:10]=[CH:11][C:6]([O:5][C:2]([F:3])([F:4])[F:1])=[CH:7][CH:8]=1)=[O:20]
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Name
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Quantity
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30 mL
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Type
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reactant
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Smiles
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FC(F)(F)OC1=CC=C(C=C1)N
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Name
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Quantity
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1 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=CC(=O)Cl)C=CC1Cl
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Name
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|
Quantity
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5 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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ice water
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Quantity
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50 mL
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated 3 hours at 80°-90° in a suitable flask
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Duration
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3 h
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Type
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CUSTOM
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Details
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fitted with a reflux condenser
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Type
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ADDITION
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Details
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The reaction mixture was then poured into 2 l
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Type
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FILTRATION
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Details
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The crude product was filtered
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Type
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WASH
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Details
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washed with water
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Type
|
CUSTOM
|
Details
|
dried
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Type
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CUSTOM
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Details
|
It was recrystallized first from a blend of toluene (50 ml) and hexane (60 ml)
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Name
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|
Type
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|
Smiles
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ClC=1C=C(C=CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C=CC1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |